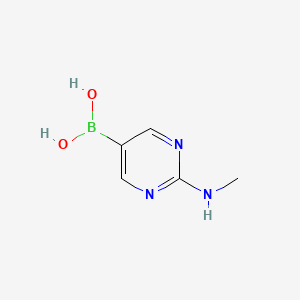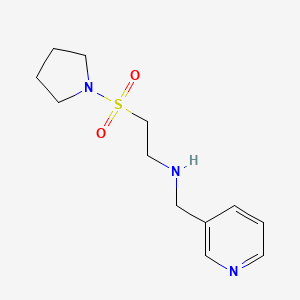
(2-(Methylamino)pyrimidin-5-yl)boronsäure
Übersicht
Beschreibung
The compound “(2-(Methylamino)pyrimidin-5-yl)boronic acid” is a type of boronic acid that contains a pyrimidine ring. It is used as a pharmaceutical intermediate .
Synthesis Analysis
A practical and cost-effective synthesis of (2-aminopyrimidin-5-yl) boronic acid has been developed. Key features of the synthesis include the inexpensive in situ protection of the amine via bis-silylation using TMSCl followed by metal–halogen exchange using n-BuLi and trapping with B(O i-Pr) 3 .Molecular Structure Analysis
The molecular weight of this compound is 152.95 . The InChI code is 1S/C5H8BN3O2/c1-7-5-8-2-4 (3-9-5)6 (10)11/h2-3,10-11H,1H3, (H,7,8,9) .Chemical Reactions Analysis
Boronic acids, including (2-(Methylamino)pyrimidin-5-yl)boronic acid, are highly valuable building blocks in organic synthesis. They can be converted into a broad range of functional groups . Protodeboronation of boronic esters is not well developed, but a catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Anwendungen in der Sensorik
(2-(Methylamino)pyrimidin-5-yl)boronsäure: wird in Sensoranwendungen aufgrund seiner Interaktion mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen eingesetzt . Diese Interaktion ist entscheidend für die Entwicklung sowohl homogener Assays als auch heterogener Detektionssysteme. Die Fähigkeit der Verbindung, an Diole zu binden, ermöglicht auch ihre Verwendung in der biologischen Markierung und Proteinmanipulation.
Katalyse
Im Bereich der Katalyse werden Boronsäuren, einschließlich dieser Verbindung, in verschiedenen Kreuzkupplungsreaktionen eingesetzt . Diese Reaktionen sind fundamental in der organischen Synthese und ermöglichen die Bildung komplexer Moleküle aus einfacheren. Die Boronsäuregruppe der Verbindung ist bei diesen Transformationen von entscheidender Bedeutung.
Medizinische Chemie
Boronsäuren sind bekannt für ihre Rolle in der medizinischen Chemie, wo sie als Zwischenprodukte bei der Synthese von Pharmazeutika verwendet werden . Die Struktur der Verbindung ermöglicht die Schaffung neuer Medikamente mit potenziellen therapeutischen Anwendungen.
Polymermaterialien
Die Verbindung wird bei der Entwicklung von Polymermaterialien eingesetzt, da sie stabile Komplexe mit anderen Molekülen bilden kann . Diese Eigenschaft ist besonders nützlich bei der Herstellung von Materialien mit bestimmten Eigenschaften, wie z. B. erhöhter Haltbarkeit oder verbesserter elektrischer Leitfähigkeit.
Optoelektronik
In der Optoelektronik trägt This compound zur Herstellung von Materialien bei, die auf neuartige Weise mit Licht interagieren . Diese Materialien sind unerlässlich für die Entwicklung von Geräten wie Leuchtdioden (LEDs) und Solarzellen.
Trennungstechnologien
Die Affinität der Verbindung zu Diolen macht sie wertvoll in Trennungstechnologien, wo sie verwendet werden kann, um bestimmte Moleküle aus Gemischen zu isolieren . Diese Anwendung ist sowohl in der Forschung als auch in industriellen Prozessen von Bedeutung.
Entwicklung von Therapeutika
Boronsäuren werden wegen ihres Potenzials als Therapeutika untersucht, insbesondere bei der gezielten Behandlung von Krankheiten, an denen Glykoproteine beteiligt sind . Der Boronsäureanteil der Verbindung kann an Zucker auf der Zelloberfläche binden, was eine vielversprechende Strategie für die Wirkstoffabgabe darstellt.
Materialwissenschaften
Schließlich wird die Verbindung in der Materialwissenschaft für ihren Einsatz bei der Herstellung neuer Materialien mit einzigartigen Eigenschaften untersucht . Diese Materialien könnten in verschiedenen Industrien, einschließlich Elektronik, Luftfahrt und Biotechnologie, Anwendung finden.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
[2-(methylamino)pyrimidin-5-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BN3O2/c1-7-5-8-2-4(3-9-5)6(10)11/h2-3,10-11H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFJQCSGYDFCRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)NC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681554 | |
| Record name | [2-(Methylamino)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1033745-26-4 | |
| Record name | [2-(Methylamino)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1393577.png)

![1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393584.png)






![2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393595.png)
![tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1393597.png)
![1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B1393598.png)
![N-((tetrahydrofuran-2-yl)methyl)-6-(trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B1393599.png)